REACTION_CXSMILES
|
NCC1C=C(N[C:10]2[C:18]3[C:13](=[N:14][CH:15]=[N:16][C:17]=3[NH:19][C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[CH:21]=3)[NH:12][N:11]=2)C=CC=1.C1COCC1>C(OCC)C>[Cl:26][C:22]1[CH:21]=[C:20]([NH:19][C:17]2[N:16]=[CH:15][N:14]=[C:13]3[NH:12][N:11]=[CH:10][C:18]=23)[CH:25]=[CH:24][CH:23]=1
|
Name
|
3-(3aminomethyl-phenylamino)-4-(3chloro-phenylamino)-1H-pyrazoio[3,4-d]pyrimidine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
NCC=1C=C(C=CC1)NC1=NNC2=NC=NC(=C21)NC2=CC(=CC=C2)Cl
|
Name
|
Boc-glycine hydroxysuccinimide ester
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 20° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
to the reaction mixture, filtration
|
Type
|
WASH
|
Details
|
washing the filter residue with diethyl ether
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC1=C2C(=NC=N1)NN=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |